Timcodar
Overview
Description
Preparation Methods
The synthesis of Timcodar involves several steps:
Condensation: 1,3-acetonedicarboxylic acid is condensed with pyridine-4-carboxaldehyde, followed by acid decarboxylation to produce 1,5-dipyridylpentadienone.
Reduction: The resulting compound is reduced to a saturated ketone using transfer hydrogenation with formic acid and palladium on carbon.
Coupling: The ketone is then coupled with benzyl amine in benzene, followed by reduction of the intermediate imine with sodium borohydride to form a secondary amine.
Amide Formation: The secondary amine is coupled with N-Boc-N-methyl-L-4-chlorophenylalanine in the presence of EDC to form an amide.
Deprotection and Coupling: After Boc deprotection with trifluoroacetic acid, the resulting amine is coupled with 3,4,5-trimethoxybenzoylformic acid to furnish this compound.
Chemical Reactions Analysis
Timcodar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly at the macrolide ring, leading to the formation of various derivatives.
Scientific Research Applications
Timcodar has several scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of PPARγ and its effects on adipogenesis.
Biology: this compound is used to investigate the molecular mechanisms of fat accumulation and the role of PPARγ in metabolic processes.
Medicine: It has potential therapeutic applications in treating obesity and related metabolic disorders.
Industry: This compound is used in the development of new anti-obesity drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Timcodar exerts its effects by inhibiting the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in adipogenesis. By inhibiting PPARγ, this compound suppresses the differentiation of preadipocytes into adipocytes, thereby reducing fat accumulation. It also affects the phosphorylation status of glucocorticoid receptors, influencing their activity .
Comparison with Similar Compounds
Timcodar is unique compared to other macrolide derivatives such as rapamycin and FK506:
Similar compounds include:
- Rapamycin
- FK506
- Macrolide derivatives with similar structures and functions .
Properties
IUPAC Name |
(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMWZHHUGSULF-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870142 | |
Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179033-51-3 | |
Record name | Timcodar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179033513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timcodar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIMCODAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U141W322WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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